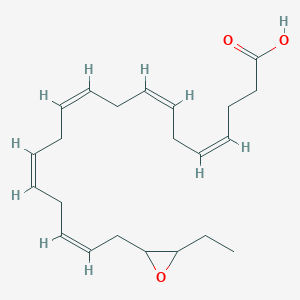
19(20)-EpDPE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19(20)-Epdpe, also known as 19, 20-edp or epox 22:6n3, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, 19(20)-epdpe is considered to be a docosanoid lipid molecule. 19(20)-Epdpe is considered to be a practically insoluble (in water) and relatively neutral molecule. 19(20)-Epdpe has been detected in multiple biofluids, such as blood and urine. Within the cell, 19(20)-epdpe is primarily located in the membrane (predicted from logP) and cytoplasm. 19(20)-Epdpe can be biosynthesized from all-cis-docosa-4, 7, 10, 13, 16, 19-hexaenoic acid.
(4Z,7Z,10Z,13Z,16Z)-19,20-epoxydocosapentaenoic acid is an EpDPE obtained by formal epoxidation of the 19,20-double bond of docosa-4,7,10,13,16,19-hexaenoic acid. It has a role as a human xenobiotic metabolite. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a conjugate acid of a (4Z,7Z,10Z,13Z,16Z)-19,20-epoxydocosapentaenoate.
Scientific Research Applications
Photovoltaic Applications for Electric Utilities : Research by Bigger, Kern, and Russell (1991) discussed the use of photovoltaic (PV) power systems for small and remote power supply problems, emphasizing cost-effectiveness and experience building among electric utility engineers (Bigger, Kern, & Russell, 1991).
Personal Development Portfolios in Education : Evangelinos (2014) presented the functionality of electronic Personal Development Portfolio (ePDP) software solutions, highlighting the benefits and challenges for educational settings (Evangelinos, 2014).
Privacy-Preserving Disease Risk Prediction in E-Healthcare : Yang et al. (2019) proposed an efficient and privacy-preserving disease risk prediction scheme, EPDP, for e-healthcare. This research emphasized the importance of security and privacy in disease risk prediction (Yang et al., 2019).
Educational Programs for Neonatal Intensive Care Unit Nurses : Yun and Kim (2022) developed and evaluated the effectiveness of an educational program on developmental positioning for nurses in neonatal intensive care units, enhancing their performance and knowledge (Yun & Kim, 2022).
Multiobjective Economical Power Dispatch Problem : El‐Ela et al. (2018) discussed the EPDP as a complex and non-convex problem in economical power dispatch, proposing a multi-objective optimization algorithm to address it (El‐Ela et al., 2018).
Executable Scientific Publications : Strijkers et al. (2011) presented the concept of Executable Papers (EP), which include datasets, code, and software in electronic publications for reproducibility in research (Strijkers et al., 2011).
Polysaccharides Research and Technology : Peršin et al. (2011) outlined the missions of the European Polysaccharide Network of Excellence (EPNOE) in polysaccharide applications in materials, food, and pharmacy/medicine (Peršin et al., 2011).
Translational Epidemiology : Khoury, Gwinn, and Ioannidis (2010) discussed the role of epidemiology in translating scientific discoveries into population health impact, highlighting its applications in various phases of translational research (Khoury, Gwinn, & Ioannidis, 2010).
properties
Product Name |
19(20)-EpDPE |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z)-18-(3-ethyloxiran-2-yl)octadeca-4,7,10,13,16-pentaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,13-16,20-21H,2,5-6,11-12,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,15-13-,16-14- |
InChI Key |
OSXOPUBJJDUAOJ-MBYQGORISA-N |
Isomeric SMILES |
CCC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Canonical SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCC=CCCC(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



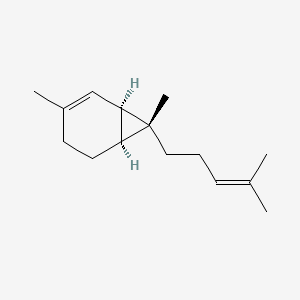
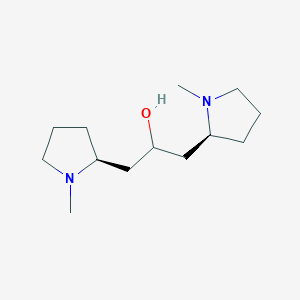
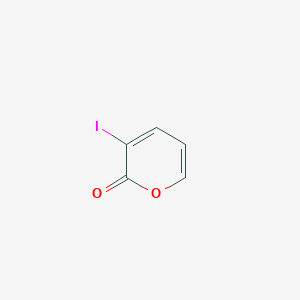
![ethyl (3S)-3-[[(3R)-1-[(E)-3-piperidin-4-ylprop-2-enoyl]piperidine-3-carbonyl]amino]pent-4-ynoate](/img/structure/B1247808.png)

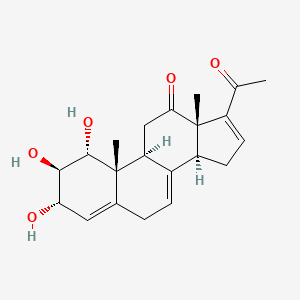
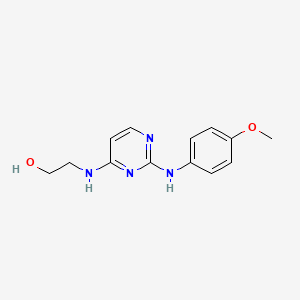

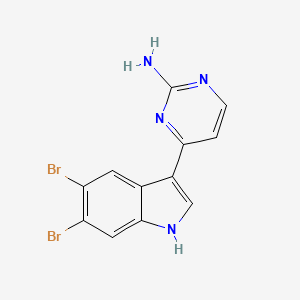
![2-Amino-6-[[4-carboxy-4-[2-(2-hydroxypropanoylamino)propanoylamino]butanoyl]amino]-7-(carboxymethylamino)-7-oxoheptanoic acid](/img/structure/B1247818.png)

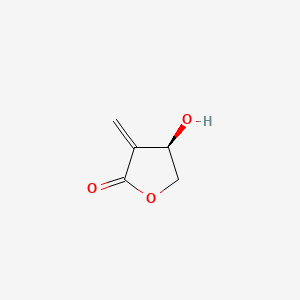
![4-[(E)-dec-3-enyl]phenol](/img/structure/B1247822.png)
![[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol](/img/structure/B1247825.png)